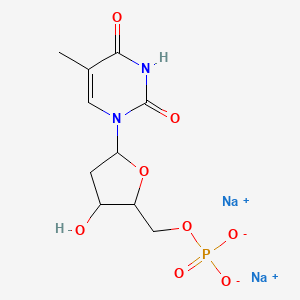![molecular formula C3H5BF3NO2-2 B15287680 N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound known for its unique properties and applications in various fields. It is often used in research and industrial applications due to its stability and reactivity. The compound has a molecular formula of C7H14BF3NO2 and a molecular weight of 251.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of potassium tert-butyl this compound with appropriate reagents under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve consistent quality. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-[2-(trifluoroboranuidyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(trifluoroboranuidyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Potassium (2-(tert-butoxycarbonylamino)ethyl)trifluoroborate
Uniqueness
This compound stands out due to its high stability and reactivity, making it suitable for a wide range of applications. Its trifluoroboranuidyl group imparts unique chemical properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C3H5BF3NO2-2 |
|---|---|
Molecular Weight |
154.89 g/mol |
IUPAC Name |
2-(carboxylatoamino)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C3H6BF3NO2/c5-4(6,7)1-2-8-3(9)10/h8H,1-2H2,(H,9,10)/q-1/p-1 |
InChI Key |
VUVHQJVRRPNSGC-UHFFFAOYSA-M |
Canonical SMILES |
[B-](CCNC(=O)[O-])(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


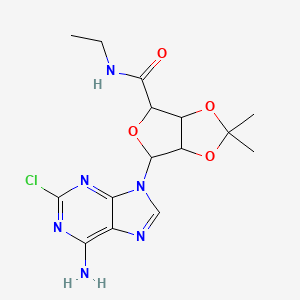
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)

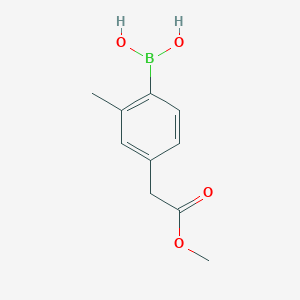
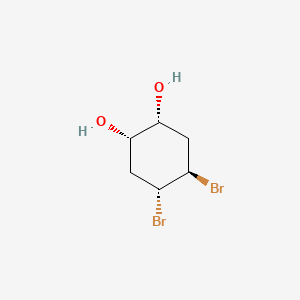
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
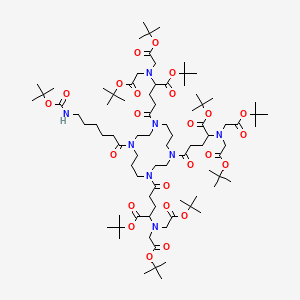


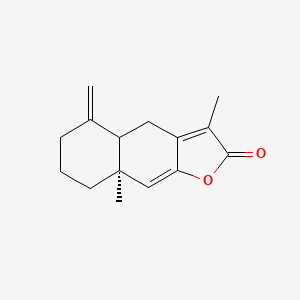
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

